Lithocholyltaurine
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Overview
Description
Lithocholyltaurine is a bile salt formed in the liver from the conjugation of lithocholic acid with taurine, typically as the sodium salt . It plays a crucial role in solubilizing fats for absorption and is itself absorbed in the process. Lithocholic acid, a hydrophobic secondary bile acid, is known to cause intrahepatic cholestasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithocholyltaurine can be synthesized through the conjugation of lithocholic acid with taurine. The process involves the amidation of lithocholic acid with taurine under specific conditions. One method involves the use of high-pressure liquid chromatography (HPLC) to separate and purify the conjugated bile acids .
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorosulfonation of lithocholic acid derivatives, followed by amidation with taurine . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Lithocholyltaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its interaction with cholinergic receptors, where it acts as a partial agonist .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions of this compound include various bile acid derivatives and conjugates. These products are often analyzed using techniques such as HPLC and mass spectrometry .
Scientific Research Applications
Lithocholyltaurine has a wide range of scientific research applications:
Mechanism of Action
Lithocholyltaurine exerts its effects by interacting with cholinergic receptors on dispersed chief cells from the stomach . It acts as a partial agonist, causing an increase in pepsinogen secretion. Additionally, it has been shown to inhibit the JAK2/STAT3-related pathway, which is involved in tumor growth suppression .
Comparison with Similar Compounds
Lithocholyltaurine is unique among bile salts due to its specific interactions with cholinergic receptors and its role in inhibiting the JAK2/STAT3 pathway . Similar compounds include:
Taurolithocholic acid: Another taurine-conjugated bile acid with similar properties.
Sulfolithocholylglycine: A sulfated derivative of lithocholic acid conjugated with glycine.
Lithocholylcholine: A bile acid/acetylcholine hybrid with potent muscarinic receptor activity.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C26H45NO5S |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18?,19-,20?,21?,22?,23?,25+,26-/m1/s1 |
InChI Key |
QBYUNVOYXHFVKC-LVMSMGIASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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